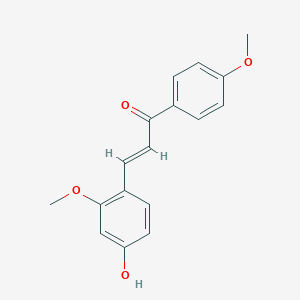

4-Hydroxy-2,4'-dimethoxychalcone

説明

4-Hydroxy-2,4'-dimethoxychalcone (C₁₇H₁₆O₄) is a chalcone derivative characterized by hydroxyl and methoxy substituents at the 4-position of ring A and the 2- and 4'-positions of ring B. It was first isolated from Bidens biternata and demonstrates significant anticancer activity, particularly against HeLa, A549, and HepG2 cell lines, with an LD₅₀ of 236.7 µg/mL . Chalcones, as α,β-unsaturated ketones, are precursors to flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and antiviral effects. The unique substitution pattern of this compound distinguishes it from structurally related chalcones, influencing its pharmacological profile .

特性

CAS番号 |

146763-58-8 |

|---|---|

分子式 |

C17H16O4 |

分子量 |

284.31 g/mol |

IUPAC名 |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-20-15-8-4-12(5-9-15)16(19)10-6-13-3-7-14(18)11-17(13)21-2/h3-11,18H,1-2H3/b10-6+ |

InChIキー |

CTBBBAQHUJVKNG-UXBLZVDNSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

異性体SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)OC |

正規SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

同義語 |

4-hydroxy-2,4'-dimethoxychalcone glypallichalcone |

製品の起源 |

United States |

科学的研究の応用

Chemical Applications

4-Hydroxy-2,4'-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. The unique structural characteristics of this compound allow for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, including antimalarial and antiparasitic activities. It has been identified as a potential candidate for developing new antimalarial drugs due to its efficacy against Plasmodium species .

Anticancer Properties

In studies focusing on cancer treatment, this compound demonstrated notable anticancer activity with an LD50 value of 236.7 µg/mL when isolated from Bidens biternata. This suggests its potential as a lead compound for anticancer therapies .

Antibacterial and Antifungal Effects

The compound shows promise as an antibacterial and antifungal agent. Its ability to inhibit various pathogens positions it as a candidate for treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of chalcones, including this compound. It has been evaluated as an inhibitor of human acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease . The compound exhibited mixed-type inhibition with IC50 values ranging from 40–85 µM for various derivatives .

Industrial Applications

In the industrial sector, this compound can be utilized in the development of natural product libraries for drug discovery and development. Its broad spectrum of biological activities makes it a valuable component in the formulation of cosmeceuticals and functional ingredients for skin care products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in the International Journal of Pharmaceutical Sciences and Research highlighted its anti-inflammatory properties by demonstrating significant reductions in pro-inflammatory cytokines such as iNOS and COX-2 in RAW264.7 cells .

- Another research article focused on its antioxidant properties, indicating that it could attenuate oxidative stress induced by lipopolysaccharides (LPS) in vitro .

化学反応の分析

Hydrogenation Reactions

The α,β-unsaturated ketone undergoes chemo-selective hydrogenation:

Bioreduction by Scedosporium Fungi

-

Reaction : Reduction of the C2–C3 double bond to form dihydrochalcones .

-

Conditions : Methanol, 2 atm H₂, 4 hours.

Chemical Hydrogenation

-

Catalyst : 5% Pd/C under H₂ pressure (2 atm).

-

Product : 1-(4-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propan-1-one .

Cyclization to Flavanones

In acidic media (e.g., trifluoroacetic acid), the chalcone undergoes ring closure to form flavanones :

-

Mechanism : Intramolecular nucleophilic attack by the 2′-hydroxyl group on the α-carbon.

-

Kinetics :

Radical Scavenging Activity

The compound exhibits antioxidant properties via DPPH radical quenching :

-

Mechanism : Hydrogen atom transfer from the 4-hydroxy group to DPPH, forming a stabilized phenoxyl radical.

-

Solvent Effects :

| Radical Scavenged | IC₅₀ (µM) | Solvent | Reference |

|---|---|---|---|

| DPPH | 4.19 | Ethanol | |

| DPPH | 7.8 | Hexane |

Biotransformation Pathways

Microbial systems (e.g., Scedosporium) selectively reduce the chalcone’s double bond without altering methoxy or hydroxyl groups . This contrasts with chemical hydrogenation, which lacks stereoselectivity.

Stability and Degradation

-

Photoreactivity : The enone system undergoes [2+2] cycloaddition under UV light, forming cyclobutane derivatives (data limited) .

This compound’s reactivity is influenced by its electron-donating methoxy groups and the nucleophilic 4-hydroxy substituent, making it a versatile scaffold for synthesizing bioactive derivatives. Further studies are needed to explore its catalytic asymmetric hydrogenation and photochemical applications.

類似化合物との比較

Comparison with Similar Compounds

The bioactivity of chalcones is highly dependent on the position and type of substituents. Below is a detailed comparison of 4-hydroxy-2,4'-dimethoxychalcone with structurally analogous compounds:

Key Structural and Functional Insights:

Hydroxyl vs. Methoxy Groups: The 4-OH group in this compound enhances antioxidant activity compared to non-hydroxylated analogs like 2',4'-dimethoxychalcone . However, methoxy groups improve metabolic stability and membrane permeability .

Halogenation : Bromo or chloro substitutions (e.g., AH22s2) increase cytotoxicity but may reduce selectivity .

Positional Isomerism: Minor shifts in substituents (e.g., this compound vs. 2'-hydroxy-4',6'-dimethoxychalcone) drastically alter target specificity, with the former favoring anticancer activity and the latter anti-inflammatory effects .

Hybrid Substituents: Ethoxy or dimethylamino groups (e.g., 4'-ethoxy-2'-hydroxy-4,6'-dimethoxychalcone) introduce novel mechanisms, such as direct viral inactivation or iNOS suppression .

Q & A

Q. How can 4-Hydroxy-2,4'-dimethoxychalcone be reliably identified and quantified in plant extracts?

To identify and quantify this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:

- HPLC-DAD/GC-MS : These methods are critical for separation and preliminary identification. For example, mass spectra (e.g., m/z peaks) and retention times can be cross-referenced with authentic standards .

- LC-MS/MS : Provides high sensitivity for quantification. Experimental LC-MS/MS spectra (e.g., positive-QTOF with splash10-00lr-0900000000-887bb7e62bbec731a8f7) are essential for confirming molecular ion fragmentation patterns .

- UV-Vis Spectroscopy : Band I (341 nm) and Band II (298 nm) absorption maxima, typical of chalcones, help validate structural features .

Q. What are the established synthetic routes for this compound, and what are their yields?

Synthesis typically involves Claisen-Schmidt condensation:

- Bioassay-directed fractionation : Used to isolate chalcones from natural sources, with yields depending on extraction solvents (e.g., ethyl acetate or chloroform) and plant matrix complexity .

- Chemical synthesis : Starting from 4-hydroxy-2-methoxyacetophenone and 4-methoxybenzaldehyde, base-catalyzed aldol condensation achieves moderate yields (40–60%). Purity is verified via HPLC (>85%) and NMR (δ 6.5–7.8 ppm for aromatic protons) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Temperature : Store at -20°C in a desiccator to prevent degradation via oxidation or hydrolysis .

- Solubility : Dissolve in DMSO or chloroform for long-term storage, avoiding aqueous buffers to minimize hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern of methoxy and hydroxyl groups influence the biological activity of this compound?

- Anticancer activity : The 4'-methoxy group enhances lipophilicity, improving membrane permeability, while the 2-hydroxy group enables hydrogen bonding with target proteins (e.g., Akt pathway inhibition in cholangiocarcinoma) .

- Allergy-preventive effects : 4-Hydroxy and 2-methoxy substitutions may modulate immune response pathways, as seen in structurally similar chalcones .

- Comparative studies : Analogues like 2',4'-dihydroxy-6'-methoxychalcone show reduced activity, highlighting the importance of substitution positions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability. For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., serum concentration) .

- Metabolomic profiling : Track metabolite stability using LC-MS/MS to distinguish parent compound effects from degradation products .

Q. What challenges arise in elucidating the metabolic pathways of this compound?

- Phase II metabolism : Glucuronidation and sulfation at the 4-hydroxy group complicate detection. Use β-glucuronidase treatments to hydrolyze conjugates for accurate quantification .

- Isotopic labeling : Deuterated analogs (e.g., [D6]-4-Hydroxy-2,4'-dimethoxychalcone) can trace metabolic intermediates in in vitro hepatocyte models .

Q. How can computational chemistry predict reactivity and target interactions of this compound?

- Docking studies : Molecular dynamics simulations reveal binding affinities for kinases (e.g., Akt) and antioxidant enzymes (e.g., SOD). The chalcone backbone’s π-π stacking with hydrophobic pockets is critical .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。